molecular formula C15H19N3O2S2 B6760088 N-(5-tert-butyl-1,3-thiazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide

N-(5-tert-butyl-1,3-thiazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B6760088
M. Wt: 337.5 g/mol
InChI Key: YNDOPCIOOJOUBA-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3-thiazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

N-(5-tert-butyl-1,3-thiazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c1-15(2,3)11-7-16-14(22-11)18-12(19)9-8-21-13(17-9)10-5-4-6-20-10/h7-8,10H,4-6H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDOPCIOOJOUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(S1)NC(=O)C2=CSC(=N2)C3CCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,3-thiazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the oxolan-2-yl group and the carboxamide functionality. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the tert-butyl group and the oxolan-2-yl group through nucleophilic substitution reactions.

    Amidation Reactions: Formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,3-thiazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the thiazole ring to sulfoxides or sulfones.

    Reduction: Reduction of the carboxamide group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions on the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3-thiazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring with various substituents.

    Carboxamides: Compounds containing the carboxamide functional group.

Uniqueness

N-(5-tert-butyl-1,3-thiazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups and its potential biological activities. Compared to other thiazole derivatives, it may exhibit distinct properties and applications.

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